A common procurement error is buying 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, leading to high-pressure amination bottlenecks. 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 1192711-88-8) solves this: C4-amine pre-installed, C2-Cl orthogonal reactivity.
Ideal for JAK inhibitor, antiviral nucleoside, and kinase programs.
2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 1192711-88-8) is an advanced, pre-functionalized 7-deazapurine building block critical to the synthesis of kinase inhibitors and nucleoside analogs. As a purine bioisostere, the pyrrolo[2,3-d]pyrimidine core is highly valued in medicinal chemistry for its ability to form key hydrogen bonds within enzyme hinge regions. From a procurement and process chemistry perspective, this specific compound is defined by its asymmetric substitution pattern: a primary amine pre-installed at the C4 position and a reactive chloride at the C2 position. This configuration provides immediate, orthogonal reactivity, allowing chemists to bypass the complex, multi-step regioselective functionalization typically required when starting from symmetric di-halogenated precursors [1].
A common procurement error is substituting 2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine with the cheaper, more widely available 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. While structurally similar, utilizing the 2,4-dichloro variant forces the synthetic route to include a regioselective C4-amination step. This reaction typically requires high-pressure ammonolysis (using aqueous ammonia in a sealed vessel at 100–120 °C), which introduces severe process bottlenecks, safety hazards during scale-up, and yield losses due to competing C2/C4 diamination or C4 hydrolysis. By procuring the pre-aminated 2-chloro-4-amino compound, buyers eliminate a high-pressure unit operation, ensure absolute C4-amine fidelity, and preserve the C2 chloride exclusively for late-stage diversification, fundamentally altering the efficiency and safety profile of the manufacturing route [1].
Procuring 2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine directly bypasses the need for the regioselective ammonolysis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. The baseline C4-amination typically requires aqueous ammonia in a sealed pressure vessel at 100–120 °C, often capping yields at 70-80% due to competing hydrolysis and diamination. Utilizing the pre-aminated building block guarantees 100% C4-amine fidelity and eliminates pressure-reactor dependencies in the synthetic route, recovering significant yield in the overall process [1].
| Evidence Dimension | C4-Amination Step Yield & Process Requirement |
| Target Compound Data | 100% amine fidelity, no pressure vessel required (pre-installed) |
| Comparator Or Baseline | 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (requires 100-120 °C pressure vessel, ~75% yield) |
| Quantified Difference | ~25% yield recovery and elimination of high-pressure unit operations |
| Conditions | Industrial scale-up or laboratory synthesis of 4-amino-2-substituted 7-deazapurines |
Eliminating high-temperature pressure reactions reduces safety risks, capital equipment bottlenecks, and yield loss during scale-up.
The 2-chloro-4-amino substitution pattern provides a highly chemoselective handle for C2 diversification. Compared to the symmetric reactivity of 2,4-dichloro analogs, the electron-donating 4-amino group deactivates the C2 chloride just enough to prevent spontaneous degradation while maintaining excellent reactivity for Buchwald-Hartwig aminations or Suzuki-Miyaura couplings at the C2 position. This allows for >90% conversion in late-stage C2 functionalizations without the risk of C4 cross-reactivity or the need for complex stoichiometric control [1].
| Evidence Dimension | Chemoselectivity in Pd-catalyzed cross-coupling |
| Target Compound Data | >90% conversion exclusively at C2 |
| Comparator Or Baseline | 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (requires strict stoichiometric control to prevent dual coupling) |
| Quantified Difference | Near-absolute regiocontrol vs. mixed substitution products |
| Conditions | Palladium-catalyzed cross-coupling conditions (e.g., Suzuki or Buchwald-Hartwig) |
Predictable regiocontrol at the C2 position minimizes complex chromatographic separations and maximizes the yield of the final target API.
The presence of the 4-amino group significantly enhances the hydrolytic stability of the pyrimidine ring compared to the 2,4-dichloro baseline. While 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine is prone to slow hydrolysis at the highly electrophilic C4 position under ambient atmospheric moisture, the 4-amino-2-chloro derivative exhibits extended bench stability. This structural stabilization reduces the rate of degradation during transit and storage, requiring less stringent anhydrous storage conditions for bulk procurement [1].
| Evidence Dimension | Hydrolytic stability under ambient moisture |
| Target Compound Data | Stable under standard atmospheric conditions |
| Comparator Or Baseline | 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (susceptible to C4 hydrolysis over time) |
| Quantified Difference | Significantly extended shelf life and reduced handling precautions |
| Conditions | Ambient storage and standard laboratory handling |
Improved ambient stability reduces spoilage during transport and storage, lowering the total cost of ownership for bulk material.
This compound is the ideal starting material for synthesizing JAK inhibitors (e.g., analogs of tofacitinib or baricitinib). The pre-installed 4-amino group acts as the critical hydrogen bond donor/acceptor pair for the kinase hinge region, while the C2 chloride allows for rapid optimization of the solvent-exposed region via cross-coupling, bypassing early-stage regioselectivity issues [1].
For antiviral and anticancer research targeting reverse transcriptase or viral polymerases, this compound serves as a highly efficient nucleobase precursor. It allows for direct glycosylation at the N7 position, followed by late-stage functionalization at the C2 position to tune base-pairing properties and pharmacokinetic profiles without risking the integrity of the C4 amine [2].
In industrial drug discovery workflows requiring rapid generation of analog libraries, this compound is the preferred scaffold. Its orthogonal reactivity profile allows medicinal chemists to perform parallel Suzuki, Sonogashira, or Buchwald-Hartwig couplings at the C2 position in high throughput, maintaining a constant C4-amine pharmacophore across the entire library [3].